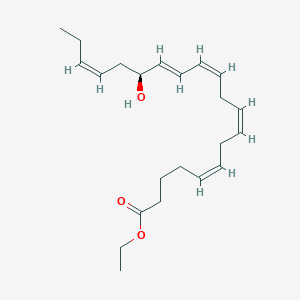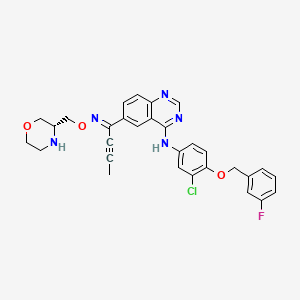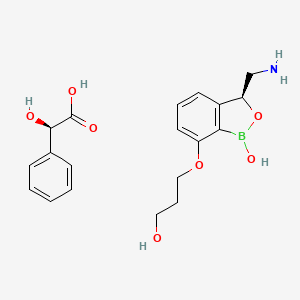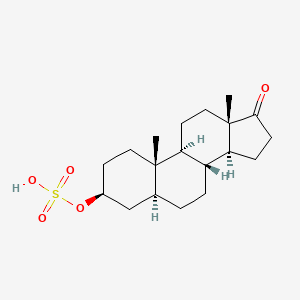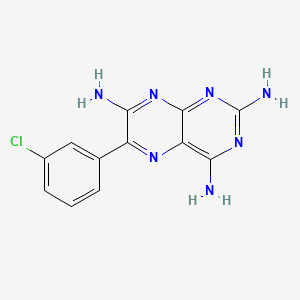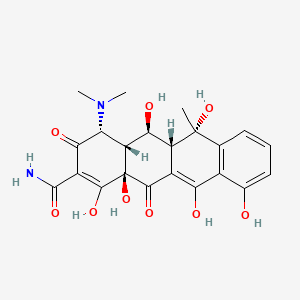
Olorofim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This product is discontinued
Aplicaciones Científicas De Investigación
In Vitro and In Vivo Antifungal Activity
Olorofim, known for its potent antifungal properties, exhibits significant in vitro and in vivo activity against various fungal species. This efficacy spans across diverse fungal strains, offering a broad spectrum of action against mold and dimorphic fungi, including species resistant to conventional antifungal medications. Such robust activity against resistant strains underscores its potential as a critical solution in managing invasive fungal infections.
Olorofim has shown promising in vitro and in vivo activity against central nervous system infections caused by Coccidioides species. It demonstrated potent activity in both the laboratory setting and in animal models, indicating its potential role in treating coccidioidomycosis (Wiederhold et al., 2018).
It has demonstrated remarkable in vitro activity against a wide range of filamentous fungi, including dermatophytes and opportunistic molds. Notably, it was highly effective against drug-resistant dermatophytes, offering a potential solution in combating antifungal resistance (Singh et al., 2021).
Its efficacy was also proven in murine models, showcasing its potential in treating invasive aspergillosis caused by various Aspergillus species, including those resistant to azoles and other antifungals. This highlights its potential in addressing hard-to-treat infections, particularly in immunocompromised hosts (Seyedmousavi et al., 2019).
Mechanism of Action
Olorofim’s unique mechanism of action, targeting the fungal pyrimidine biosynthesis pathway, sets it apart from other antifungal agents. This distinct pathway inhibition contributes to its effectiveness against a spectrum of fungal pathogens.
- As a member of the orotomide class of antifungals, olorofim inhibits the dihydroorotate dehydrogenase (DHODH) enzyme, crucial in the de novo pyrimidine biosynthesis pathway. This mode of action disrupts essential fungal cellular processes, leading to the efficacy observed in various studies (Wiederhold, 2020).
Potential in Addressing Antifungal Resistance
The increasing incidence of antifungal resistance poses a significant challenge in infection management. Olorofim’s potency against resistant species positions it as a potential key player in overcoming this hurdle.
- Studies indicate that olorofim maintains its efficacy against azole-resistant Aspergillus species and other molds with reduced susceptibility to existing antifungal agents. Its broad-spectrum activity and effectiveness against resistant strains are crucial in the current landscape of increasing antifungal resistance (Maertens et al., 2022).
Propiedades
Número CAS |
1928707-56-5 |
|---|---|
Nombre del producto |
Olorofim |
Fórmula molecular |
C28H27FN6O2 |
Peso molecular |
498.5624 |
Nombre IUPAC |
2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |
Clave InChI |
SUFPWYYDCOKDLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
F-901318; F901318; F 901318; Olorofim |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



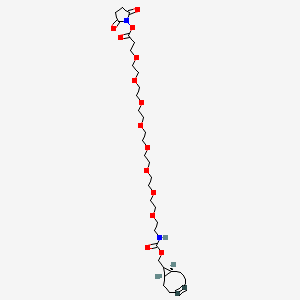
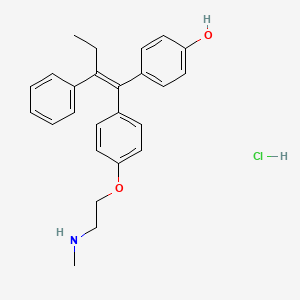
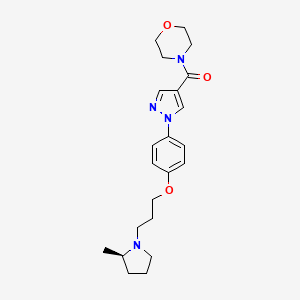
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)

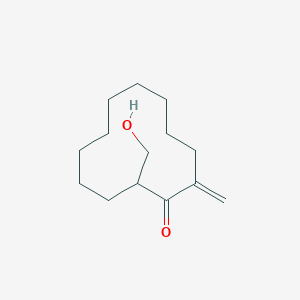
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
